molecular formula C10H12O2 B6162120 1-(4-hydroxyphenyl)butan-2-one CAS No. 91060-98-9

1-(4-hydroxyphenyl)butan-2-one

Cat. No.: B6162120
CAS No.: 91060-98-9
M. Wt: 164.2
InChI Key:
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Mechanism of Action

1-(4-hydroxyphenyl)butan-2-one, also known as Raspberry Ketone (RK), is a natural product found in various plants, including raspberries . It has attracted attention due to its potential metabolic activities .

Target of Action

RK’s primary targets are metabolic diseases, including obesity, diabetes, and liver and heart injuries . It has been used for weight control, but its effect on weight loss is still controversial .

Mode of Action

RK interacts with its targets by accelerating fatty acid oxidation, balancing serum glucose level, anti-inflammation, and antioxidant process . The structure of RK is similar to the structures of capsaicin and synephrine, compounds known to exert anti-obese actions and alter the lipid metabolism .

Biochemical Pathways

RK is a product of the phenylpropanoid pathway in various plants . It serves as an attractant for pollinators and fruit flies . The beneficial effects of RK on the development of metabolic diseases have been demonstrated in both in vivo and in vitro studies .

Pharmacokinetics

It has been reported that rk has a pka of 995 and a logD of 184, suggesting that it is moderately lipophilic . This could potentially impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of RK’s action include accelerating fatty acid oxidation, balancing serum glucose level, anti-inflammation, and antioxidant process . These actions contribute to its potential beneficial effects on metabolic diseases .

Action Environment

The action of RK can be influenced by environmental factors. Furthermore, the solubility of RK in an aqueous environment was found to be around 2.5 mg/mL, which could influence its distribution and action within the body .

Biochemical Analysis

Biochemical Properties

Raspberry ketone is a product of the phenylpropanoid pathway in various plants . It interacts with enzymes such as the NADPH-dependent curcumin/dihydrocurcumin reductase CurA from Escherichia coli, which catalyzes the final step of raspberry ketone synthesis . It also interacts with a 4-coumarate: CoA ligase from parsley (Petroselinum crispum) and a monofunctional benzalacetone synthase from Chinese rhubarb (Rheum palmatum) .

Cellular Effects

It has been suggested that it may have potential metabolic activities, including anti-obesity, antidiabetes, cardioprotection, and hepatoprotection .

Molecular Mechanism

The molecular mechanism of 1-(4-hydroxyphenyl)butan-2-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been suggested that the compound may have oxidative damage or endocrine-disrupting effects .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not well studied. It is known that the compound is used in the food and fragrance industry, and its potential toxicity for humans has not yet been clarified .

Metabolic Pathways

This compound is involved in the phenylpropanoid pathway in various plants . It interacts with enzymes such as the NADPH-dependent curcumin/dihydrocurcumin reductase CurA from Escherichia coli .

Transport and Distribution

It is known that the compound is a natural product from red raspberry (Rubus idaeus L.) .

Subcellular Localization

It is known that the compound is a natural product from red raspberry (Rubus idaeus L.) .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Friedel-Crafts alkylation reactions typically use aluminum chloride as a catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated aromatic compounds.

Comparison with Similar Compounds

1-(4-Hydroxyphenyl)butan-2-one is unique due to its distinct aromatic profile and potential therapeutic properties. Similar compounds include:

These compounds share similar structural features but differ in their aromatic profiles and specific applications.

Properties

CAS No.

91060-98-9

Molecular Formula

C10H12O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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